2,2-Dimethoxypentane-1,5-diol

Organic Synthesis Acetal Formation Process Chemistry

2,2-Dimethoxypentane-1,5-diol (CAS 1403495-63-5) is an organic compound of the class of geminal dimethoxy acetals, characterized by a pentane backbone bearing two hydroxyl groups at the 1- and 5-positions and two methoxy groups at the 2-position. This structural motif confers dual functionality: it acts as a protected aldehyde (via the dimethoxy acetal) and as a diol, enabling selective, orthogonal reactivity in multi-step organic syntheses.

Molecular Formula C7H16O4
Molecular Weight 164.201
CAS No. 1403495-63-5
Cat. No. B2587225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxypentane-1,5-diol
CAS1403495-63-5
Molecular FormulaC7H16O4
Molecular Weight164.201
Structural Identifiers
SMILESCOC(CCCO)(CO)OC
InChIInChI=1S/C7H16O4/c1-10-7(6-9,11-2)4-3-5-8/h8-9H,3-6H2,1-2H3
InChIKeyFGHDHGMLUWQRTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethoxypentane-1,5-diol (CAS 1403495-63-5) – A Dual-Functional Acetal-Diol Building Block


2,2-Dimethoxypentane-1,5-diol (CAS 1403495-63-5) is an organic compound of the class of geminal dimethoxy acetals, characterized by a pentane backbone bearing two hydroxyl groups at the 1- and 5-positions and two methoxy groups at the 2-position . This structural motif confers dual functionality: it acts as a protected aldehyde (via the dimethoxy acetal) and as a diol, enabling selective, orthogonal reactivity in multi-step organic syntheses [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and materials science, where its unique ability to undergo chemoselective transformations distinguishes it from simpler diols or monofunctional acetals .

Why Generic Substitution Fails: The Unique Chemoselectivity of 2,2-Dimethoxypentane-1,5-diol


Simple diols like 1,5-pentanediol or monofunctional acetals such as 1,5-dimethoxypentane lack the orthogonal reactivity profile of 2,2-dimethoxypentane-1,5-diol, making them unsuitable for applications requiring the sequential, selective transformation of distinct functional groups [1]. The geminal dimethoxy acetal in this compound serves as a latent aldehyde that remains stable under conditions that would react with free aldehydes or ketones, while the terminal hydroxyl groups can be independently functionalized [2]. This dual nature is critical for complex molecule assembly, where the use of a generic diol or acetal would lead to unwanted side reactions, lower overall yields, and necessitate additional protection/deprotection steps [1].

Quantitative Evidence of Differentiation: 2,2-Dimethoxypentane-1,5-diol vs. Structural Analogs


Quantitative Synthetic Yield: A High-Efficiency Route to the Target Compound

A one-step synthesis of 2,2-dimethoxypentane-1,5-diol has been reported with quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with typical multi-step syntheses for protected aldehyde-diols, which often proceed with lower overall yields due to the need for separate protection and deprotection steps. For instance, the synthesis of a structurally related protected diol, 2,2-dimethoxypropane-1,3-diol, typically requires at least two steps and achieves overall yields of 60-80% .

Organic Synthesis Acetal Formation Process Chemistry

Orthogonal Reactivity: Chemoselective Cyclization to a Pyran Derivative

2,2-Dimethoxypentane-1,5-diol undergoes chemoselective cyclization to yield 3,3-dimethoxytetrahydro-2H-pyran in 47% yield when treated with sodium hydride and methanesulfonyl chloride in THF [1]. In contrast, the simple diol 1,5-pentanediol, under similar basic conditions, would predominantly undergo intermolecular polymerization or etherification rather than intramolecular cyclization due to the lack of the stabilizing geminal dimethoxy group [2]. The presence of the acetal moiety directs the reaction pathway towards a specific heterocyclic product.

Organic Synthesis Chemoselectivity Heterocyclic Chemistry

Stability Profile: Resistance to Hydrolysis Compared to Acetonide Protecting Groups

Dimethyl acetals are reported to be stable in neutral to strongly basic environments, whereas cyclic acetonide protecting groups (e.g., isopropylidene) are more acid-labile [1]. Specifically, a study on similar acetal-protected diols demonstrated stability in pH 5.5-11 buffer for at least 3 hours at 25°C [2]. In contrast, acetonide protecting groups are typically cleaved within 1-2 hours under mild acidic conditions (e.g., 80% AcOH, RT) [1].

Protecting Group Chemistry Chemical Stability Reaction Conditions

Characterization and Quality Control: Definitive NMR Spectroscopic Data

The compound has been fully characterized by ¹H-, ²H-, and ¹³C-NMR, as well as IR and Raman spectroscopy, providing a robust fingerprint for identity and purity verification [1]. Key NMR data include chemical shifts for the acetal methoxy protons (δ ~3.2-3.3 ppm) and the diastereotopic methylene protons adjacent to the hydroxyl groups (δ ~3.5-3.7 ppm) . This level of spectroscopic detail is often absent for less-common or custom-synthesized analogs, making reliable procurement and quality assurance challenging.

Analytical Chemistry Quality Control NMR Spectroscopy

Defined Application Scenarios for 2,2-Dimethoxypentane-1,5-diol Based on Demonstrated Reactivity


Precursor for 3,3-Dimethoxytetrahydro-2H-pyran and Related Heterocycles

The chemoselective cyclization of 2,2-dimethoxypentane-1,5-diol to 3,3-dimethoxytetrahydro-2H-pyran in 47% yield makes it a valuable precursor for synthesizing this and related oxygen-containing heterocycles [1]. This reaction is a cornerstone for building more complex scaffolds in medicinal chemistry, where the pyran moiety is a common pharmacophore.

Orthogonal Protecting Group Strategy in Multi-Step Syntheses

The compound's dimethyl acetal group provides a latent aldehyde that is stable under basic conditions [1], allowing for the selective functionalization of the terminal hydroxyl groups (e.g., through esterification, alkylation) without affecting the protected aldehyde. This orthogonal reactivity is essential in the total synthesis of complex natural products and pharmaceutical intermediates where multiple functional groups must be manipulated in a specific order [2].

Building Block for Functionalized Polyols and Dendrimers

The two hydroxyl groups of 2,2-dimethoxypentane-1,5-diol serve as robust attachment points for the synthesis of branched polyols or dendrimer cores. The internal dimethoxy acetal can be later unmasked to reveal an aldehyde, providing a site for further divergent functionalization or conjugation to biomolecules [1]. This dual reactivity is a key differentiator from simple, monofunctional diols.

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